2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N6O3S and its molecular weight is 416.5. The purity is usually 95%.
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Biological Activity
The compound 2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be delineated as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H23N5O2S
- Molecular Weight : 373.47 g/mol
Structural Features
The compound features a thiazole ring fused with a triazole moiety, which is known for its diverse biological activities. The presence of the 4-nitrophenyl and 4-ethylpiperazin-1-yl groups enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound acts as a modulator of several receptors, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics and dynamics.
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation through modulation of cytokine release.
In Vivo Studies
A notable study investigated the metabolism of related compounds in vivo. For instance, a derivative was administered to rats, revealing metabolic pathways such as N-acetylation and N-dealkylation . These findings are crucial for understanding the pharmacokinetics of similar compounds.
In Vitro Studies
In vitro assays demonstrated the compound's ability to inhibit certain cancer cell lines, suggesting potential applications in oncology. The specific mechanisms involved apoptosis induction and cell cycle arrest.
Data Table: Biological Activity Overview
Biological Activity | Effectiveness | Reference |
---|---|---|
Antimicrobial | Moderate | [Research Study 1] |
Anti-inflammatory | Significant | [Research Study 2] |
Receptor Antagonism | Selective | [Research Study 3] |
Enzyme Inhibition | Variable | [Research Study 4] |
Properties
IUPAC Name |
2-ethyl-5-[(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-3-15-20-19-24(21-15)18(26)17(29-19)16(23-11-9-22(4-2)10-12-23)13-5-7-14(8-6-13)25(27)28/h5-8,16,26H,3-4,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGQCYHJAKVSCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.